molecular formula C8H13NO3 B1365536 (S,S)-2-Carbamoylcyclohexanecarboxylic acid CAS No. 488703-61-3

(S,S)-2-Carbamoylcyclohexanecarboxylic acid

Cat. No.: B1365536
CAS No.: 488703-61-3
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-WDSKDSINSA-N
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Description

(S,S)-2-Carbamoylcyclohexanecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclohexane ring substituted with a carbamoyl group and a carboxylic acid group, both in the (S,S) configuration. The stereochemistry of this compound is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2-Carbamoylcyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Chiral Resolution:

    Functional Group Introduction: The carbamoyl group is introduced via a reaction with an appropriate amine, while the carboxylic acid group is introduced through oxidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

    Purification: Employing crystallization or chromatography techniques to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S,S)-2-Carbamoylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of keto acids or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(S,S)-2-Carbamoylcyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its interactions with enzymes and proteins.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (S,S)-2-Carbamoylcyclohexanecarboxylic acid involves:

    Molecular Targets: Interacts with specific enzymes or receptors due to its chiral configuration.

    Pathways: Modulates biochemical pathways by binding to active sites or altering enzyme

Properties

IUPAC Name

(1S,2S)-2-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221498
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488703-61-3
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488703-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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